molecular formula C9H12ClN B154538 2-(3-Chlorophenyl)propan-2-amine CAS No. 17790-50-0

2-(3-Chlorophenyl)propan-2-amine

Cat. No. B154538
CAS RN: 17790-50-0
M. Wt: 169.65 g/mol
InChI Key: RJFOLCUYDLFKFW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)propan-2-amine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their reactions, which can be extrapolated to understand the behavior of 2-(3-Chlorophenyl)propan-2-amine.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorophenyl-based precursors with various amines. For instance, the synthesis of N-substituted propylamines with antifungal activity involves the use of chlorophenyl as a core structure . Similarly, the synthesis of a pyridin-3-ylethanol derivative also starts with a chlorophenyl compound . These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenyl)propan-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Chlorophenyl)propan-2-amine has been studied using various spectroscopic methods, including NMR spectroscopy, which can reveal details about the conformation and dynamics of the molecule . X-ray crystallography has also been used to determine the crystal structure of related compounds . These techniques could be applied to 2-(3-Chlorophenyl)propan-2-amine to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds with amines is a common theme in the provided papers. For example, the reaction of a chlorophenyl ketone with amines in the presence of potassium hydroxide has been studied, leading to the formation of N-substituted propionamides . Additionally, the reactions of chlorophenyl thionocarbonates with alicyclic amines have been investigated, providing insights into the kinetics and mechanisms of these reactions . These studies suggest that 2-(3-Chlorophenyl)propan-2-amine could also undergo various reactions with nucleophiles, leading to a range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be inferred from studies on similar molecules. For instance, the vibrational spectra and molecular electrostatic potential of a chlorophenyl-containing quinolinone were analyzed using density functional theory (DFT), which could be relevant to understanding the properties of 2-(3-Chlorophenyl)propan-2-amine . The hyperpolarizability and NBO analysis of a chlorophenyl propenoic anhydride provide information on the electronic properties and potential nonlinear optical applications of such compounds .

Scientific Research Applications

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
    • Application Summary : Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Methods of Application : The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
    • Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • 2-(4-Chlorophenyl)propan-2-amine

  • 2-(2-chlorophenyl)propan-2-amine

  • 2-(4-Chlorophenyl)propan-2-amine

    • Application Summary : This compound is used in various chemical reactions in organic chemistry. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the particular reaction or process being carried out. It’s typically used in a laboratory setting under controlled conditions .
    • Results or Outcomes : The outcomes can also vary widely depending on the specific application. In general, this compound is valued for its reactivity and versatility in organic synthesis .
  • 2-(2-chlorophenyl)propan-2-amine

    • Application Summary : Similar to the 4-chloro variant, this compound is also used in various chemical reactions in organic chemistry. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the particular reaction or process being carried out. It’s typically used in a laboratory setting under controlled conditions .
    • Results or Outcomes : The outcomes can also vary widely depending on the specific application. In general, this compound is valued for its reactivity and versatility in organic synthesis .

Safety And Hazards

2-(3-Chlorophenyl)propan-2-amine is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-(3-chlorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFOLCUYDLFKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)propan-2-amine

CAS RN

17790-50-0
Record name 2-(3-chlorophenyl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Chand-Thakuri, I Alahakoon, D Liu, M Kapoor… - …, 2021 - thieme-connect.com
Free or unfunctionalized benzylamines are well known to participate in C–H activation in the presence of palladium salts. Despite the ease with which these complexes can be activated…
Number of citations: 6 www.thieme-connect.com
H Chen, MP Huestis - ChemCatChem, 2015 - Wiley Online Library
The development of a benzylic amine directed ortho‐sulfonamidation of aryl CH bonds with sulfonyl azides was investigated. The combination of a commercially available iridium(III) …
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 13 pubs.acs.org
PKC Thakuri - 2021 - search.proquest.com
Amines are an important class of functional group found in various natural products, pharmaceuticals, and agrochemicals. There have therefore been several approaches developed for …
Number of citations: 2 search.proquest.com

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